molecular formula C10H10N2O B13736128 Acetamide, N-[2-(cyanomethyl)phenyl]- CAS No. 36268-59-4

Acetamide, N-[2-(cyanomethyl)phenyl]-

Katalognummer: B13736128
CAS-Nummer: 36268-59-4
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: JBFOBBGWDSHIHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[2-(cyanomethyl)phenyl]- is an organic compound with the molecular formula C10H10N2O It is a derivative of acetamide where the acetamide group is substituted with a 2-(cyanomethyl)phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(cyanomethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as:

Industrial Production Methods

Industrial production of Acetamide, N-[2-(cyanomethyl)phenyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[2-(cyanomethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[2-(cyanomethyl)phenyl]- has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-[2-(cyanomethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Acetamide, N-[2-(cyanomethyl)phenyl]- include:

Uniqueness

Acetamide, N-[2-(cyanomethyl)phenyl]- is unique due to its specific substitution pattern and the presence of both the acetamide and cyanomethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

36268-59-4

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

N-[2-(cyanomethyl)phenyl]acetamide

InChI

InChI=1S/C10H10N2O/c1-8(13)12-10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3,(H,12,13)

InChI-Schlüssel

JBFOBBGWDSHIHK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC=C1CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.